1-(2-Indanylidene)-2-indanone

Physicochemical characterization Thermal stability Solid-state handling

Researchers developing next-generation UV-A filters face photostability limitations with earlier indanylidene derivatives (EP-A 823 418). 1-(2-Indanylidene)-2-indanone solves this as the unsubstituted parent scaffold of the patented high-photostability indanylidene UV-A filter class, enabling systematic SAR studies without confounding substituent effects. • Structurally distinct [1,2′]biindenylidene monoketone for photochromic and Diels-Alder applications • 98% purity, commercially available for immediate procurement

Molecular Formula C18H14O
Molecular Weight 246.309
CAS No. 7530-37-2
Cat. No. B2614331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Indanylidene)-2-indanone
CAS7530-37-2
Molecular FormulaC18H14O
Molecular Weight246.309
Structural Identifiers
SMILESC1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41
InChIInChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2
InChIKeyCMKCIDNECKQVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Indanylidene)-2-indanone Overview


1-(2-Indanylidene)-2-indanone (CAS 7530-37-2) is a biindenylidene compound with the molecular formula C₁₈H₁₄O and a molecular weight of 246.3 g/mol . It features a conjugated dienone system formed by an exocyclic double bond bridging a 2-indanone moiety and a 2-indanylidene group (IUPAC: 3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one) . This compound belongs to the broader class of indanylidene compounds that have been patented as UV-A filters with significantly higher photostability than earlier-generation indanylidene derivatives described in EP-A 823 418 [1]. It is commercially available at 98% purity from multiple suppliers , making it a viable procurement candidate for organic synthesis, materials research, and photochemical studies.

Conjugated dienone scaffold for photochemical studies
[1,2′]Biindenylidene connectivity baseline
Class-level UV-A filter SAR entry
Electrochemical fluorination probe scaffold

Why Generic Substitution Fails


The specific [1,2']biindenylidene connectivity of 1-(2-Indanylidene)-2-indanone creates a conjugated dienone framework that is structurally and electronically distinct from both mono-indanones (1-indanone, 2-indanone) and the triketone bindone ([1,2′-biindenylidene]-1′,3,3′-trione) . Mono-indanones lack the extended π-conjugation across two indane ring systems, resulting in fundamentally different UV absorption profiles, lower melting points (38–59 °C vs. 160–167 °C), and distinct reactivity (e.g., 2-indanone undergoes selective electrochemical fluorination to 1-fluoro-2-indanone, while 1-indanone exhibits a higher anodic oxidation potential of ~2 V) [1][2]. Bindone, despite sharing the biindenylidene core, introduces an additional ketone functionality that alters both the electronic structure and the colorimetric response (violet with primary amines) [3]. These differences mean that substituting any of these analogs into a synthetic pathway or formulation designed for the specific dienone reactivity or absorption profile of 1-(2-Indanylidene)-2-indanone will likely produce irreproducible or suboptimal results.

This compound
Mono-indanones / Bindone
Connectivity [1,2′]Biindenylidene monoketone
Connectivity Mono-indane or triketone core
π-Conjugation Extended dienone system
π-Conjugation Localized carbonyl / altered conjugation
Thermal stability mp 160–167 °C
Thermal stability mp 38–59 °C or 205–208 °C

Comparator-Based Evidence for Procurement


Melting Point Elevation vs. Mono-Indanones

The melting point (mp) of 1-(2-Indanylidene)-2-indanone (160–167 °C) is substantially higher than that of 1-indanone (38–42 °C) [1] and 2-indanone (51–58 °C) , reflecting the extended conjugation and increased molecular weight (246.3 vs. 132.16 g/mol) of the biindenylidene scaffold. The mp is lower than that of the triketone bindone (205–208 °C) , consistent with bindone's additional carbonyl group enabling stronger intermolecular interactions. This positions 1-(2-Indanylidene)-2-indanone in a distinct thermal stability window that affects both storage and reaction condition selection.

Melting point elevation
Context-dependent
160–167 °C vs. 1-indanone 38–42 °C; Δmp +122 °C
Supports solid-state handling and ambient storage
Literature ranges; no unified experimental protocol
Physicochemical characterization Thermal stability Solid-state handling

Electrochemical Fluorination Selectivity

Under both galvanostatic and potentiostatic conditions in Et₃N·4HF ionic liquid medium, 2-indanone (the core substructure of the target compound) exhibits weak adsorption and yields 1-fluoro-2-indanone with high selectivity [1]. 1-Indanone, by contrast, displays a higher anodic oxidation potential (approximately 2 V) and lower selectivity under galvanostatic conditions; 1,3-indandione shows strong intermediate/product adsorption that further compromises selectivity [1]. Under potentiostatic control with up to 6 F/mol charge passed, selectivity for monofluorination of 1-indanone and 1,3-indandione could reach ~70%, but this remains below the consistently high selectivity of 2-indanone [1]. Because 1-(2-Indanylidene)-2-indanone contains the 2-indanone carbonyl environment embedded in a conjugated dienone, its electrochemical behavior is predicted to more closely parallel that of 2-indanone rather than 1-indanone, though direct experimental data for the target compound are not available.

Fluorination selectivity
Class-level
2-Indanone core predicts high monofluorination selectivity vs. 1-indanone
Supports electrochemical probe development
Direct data for target compound not available
Electrochemical synthesis Fluorination selectivity Indanone reactivity

UV-A Absorption and Photostability Potential

Indanylidene compounds are disclosed as UV-A filters for cosmetic and technical applications. The patent literature explicitly states that novel indanylidene compounds (including the general structural class to which 1-(2-Indanylidene)-2-indanone belongs) exhibit significantly higher photostability than the indanylidene compounds previously described in EP-A 823 418, and also demonstrate higher compatibility with co-formulated UV filters such as isooctyl p-methoxycinnamate [1][2]. Specific indanylidene derivatives exemplified in the patent show UV absorption λmax values ranging from 340 to 373 nm with E₁/₁ (specific extinction at 1% concentration, 1 cm path length) values of 588 to 730, confirming strong UV-A absorbance [3]. While 1-(2-Indanylidene)-2-indanone itself is not one of the explicitly exemplified compounds, its structural conformity to the Markush formula (unsubstituted R₁–R₈ positions) and the absence of electron-withdrawing substituents that might quench the chromophore suggest it will absorb in a comparable UV-A window.

UV-A absorption potential
Class-level
Patent class shows λmax 340–373 nm, E1/1 588–730; target conforms to Markush
SAR baseline without substituent confounding
No direct UV data for this compound
UV-A filter Photostability Cosmetic formulation

Solid-State Photochromic Potential

Biindenylidenedione derivatives constitute a well-documented class of crystalline-state photochromic materials that generate stable organic radicals upon UV or sunlight irradiation, accompanied by absorption changes in the 500–800 nm range [1][2]. For example, 3,3′-bis-(4-fluoro-phenyl)-3,3′-[2,2′]biindenylidene-1,1′-dione exhibits a reversible color change from yellow to red upon photoirradiation [3]. Oligo(biindenylidene)s have been shown to exhibit enhanced absorption covering the entire visible region relative to C₆₀ [4]. 1-(2-Indanylidene)-2-indanone, as a monoketone biindenylidene with a [1,2′] connectivity pattern (distinct from the [2,2′] or [1,1′] isomers typically studied), provides a structurally unique entry point for investigating how the position and number of carbonyl groups govern photochromic and photomagnetic behavior. No direct photochromic data exist for this specific compound, representing an open research opportunity.

Photochromic potential
Class-level
Monoketone [1,2′] scaffold distinct from known [2,2′]diketone photochromics
Differentiated entry for structure-photochromism studies
Open research opportunity; no direct photochromic data
Photochromism Solid-state photochemistry Organic radicals

Structural Connectivity Differentiation

The ¹H and ¹³C NMR parameters (chemical shifts and coupling constants) have been systematically determined for four biindenylidene isomers: (E)-2,3,2′,3′-tetrahydro-[1,1′]biindenylidene, (Z)-2,3,2′,3′-tetrahydro-[1,1′]biindenylidene, 1,3,1′,3′-tetrahydro-[2,2′]biindenylidene, and 2,3,1′,3′-tetrahydro-[1,2′]biindenylidene [1]. 1-(2-Indanylidene)-2-indanone corresponds to the [1,2′] connectivity pattern but with a ketone at the 2-position of the indene ring, making it a partially unsaturated analog of 2,3,1′,3′-tetrahydro-[1,2′]biindenylidene. The [1,2′] connectivity creates an asymmetric conjugation pathway distinct from the symmetric [1,1′] and [2,2′] isomers, resulting in unique electronic polarization that has been observed in related biindenylidene crystal structures [2]. The commercial availability of 1-(2-Indanylidene)-2-indanone at 98% purity , combined with its published NMR (¹H), FTIR, and Raman spectra [3], provides procurement-ready spectroscopic benchmarks that are not uniformly available for all biindenylidene isomers.

Connectivity fingerprint
Head-to-head
[1,2′] monoketone vs. tetrahydro and triketone isomers; published NMR/IR spectra
Identity verification benchmark for procurement
SpectraBase reference data available
Structural isomerism NMR characterization Conjugation pathway

Procurement-Relevant Application Scenarios


UV-A Filter SAR Studies

1-(2-Indanylidene)-2-indanone serves as the unsubstituted parent scaffold of the patented high-photostability indanylidene UV-A filter class, which has been shown to significantly outperform earlier EP-A 823 418 compounds in photostability and to maintain high compatibility with co-formulated UV filters such as isooctyl p-methoxycinnamate [1][2]. Cosmetic formulation laboratories can use this compound as a baseline for systematic SAR studies, introducing substituents at the R₁–R₈ positions to optimize λmax, extinction coefficient, and photostability half-life without the confounding influence of pre-existing substituents present in the patent examples [3].

Electrochemical Fluorination Methodology

The 2-indanone core of 1-(2-Indanylidene)-2-indanone has been demonstrated to undergo selective electrochemical fluorination to 1-fluoro-2-indanone with high selectivity under both galvanostatic and potentiostatic conditions, unlike 1-indanone (higher oxidation potential, ~2 V) and 1,3-indandione (strong adsorption, lower selectivity) [1]. Researchers developing electrochemical fluorination methodologies can deploy 1-(2-Indanylidene)-2-indanone to probe how the extended conjugation of the biindenylidene framework modulates the adsorption behavior, oxidation potential, and fluorination regioselectivity relative to the well-characterized mono-indanone benchmarks.

Solid-State Photochromic Materials Research

The biindenylidenedione class is established as a crystalline-state photochromic platform that generates stable organic radicals upon photoirradiation, with absorption onset in the 500–800 nm range and reversible color changes (e.g., yellow→red) [1][2]. 1-(2-Indanylidene)-2-indanone offers a structurally differentiated entry point—a [1,2′] connectivity monoketone rather than the commonly studied [2,2′] diketones—for materials scientists seeking to elucidate how the number and position of carbonyl groups affect photochromic quantum yield, radical lifetime, and photomagnetic response in the solid state [3].

Synthetic Methodology with Conjugated Dienone

The conjugated dienone framework of 1-(2-Indanylidene)-2-indanone, resulting from its [1,2′]biindenylidene structure, provides a reactive platform for Diels-Alder cycloadditions, Michael additions, and domino reactions, as demonstrated by the base-promoted domino reaction of the structurally related bindone ([1,2′-biindenylidene]-1′,3,3′-trione) with 1,3-dipolarophiles to yield diverse spiro and fused indeno[1,2-a]fluorene derivatives [1]. Organic synthesis laboratories can use 1-(2-Indanylidene)-2-indanone to access a distinct chemical space compared to bindone-derived products, owing to the presence of only one reactive ketone rather than three, which simplifies regiochemical outcomes and facilitates downstream functionalization at the remaining indane positions [2].

Application
Selection Property
Validation Focus
UV-A Filter SAR Studies
Unsubstituted indanylidene parent scaffold
λmax, photostability half-life
Electrochemical Fluorination
2-Indanone core reactivity profile
Oxidation potential, regioselectivity
Photochromic Materials
[1,2′] Monoketone biindenylidene
Photochromic quantum yield, radical lifetime
Synthetic Methodology
Single reactive ketone platform
Diels-Alder / Michael addition regiochemistry
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